molecular formula C20H18F3N3O2S B11578278 N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B11578278
M. Wt: 421.4 g/mol
InChI Key: LOSMGXYGWFQNHS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the furan and pyrimidine intermediates, followed by their coupling with the ethylphenyl group. Common reagents used in these reactions include phosphorus pentasulfide and Lawesson’s reagent for sulfurization, and various catalysts to facilitate the coupling reactions .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide.

Scientific Research Applications

N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are still under investigation, but they may include modulation of signal transduction pathways and interference with metabolic processes .

Comparison with Similar Compounds

N-(2-ethylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C20H18F3N3O2S

Molecular Weight

421.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C20H18F3N3O2S/c1-2-13-6-3-4-7-14(13)24-18(27)9-11-29-19-25-15(16-8-5-10-28-16)12-17(26-19)20(21,22)23/h3-8,10,12H,2,9,11H2,1H3,(H,24,27)

InChI Key

LOSMGXYGWFQNHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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